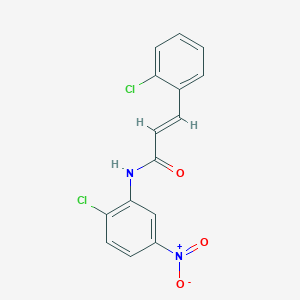
5-chloro-N,N-diethyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N,N-diethyl-2-methoxybenzamide, also known as CDMB or 5-Cl-DMB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties, including its ability to act as a potent inhibitor of histone deacetylase (HDAC).
Aplicaciones Científicas De Investigación
5-chloro-N,N-diethyl-2-methoxybenzamide is widely used in scientific research for its ability to inhibit HDAC activity. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC activity by 5-chloro-N,N-diethyl-2-methoxybenzamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression. This property of 5-chloro-N,N-diethyl-2-methoxybenzamide has been exploited in various research areas, including cancer research, neurodegenerative diseases, and epigenetics.
Mecanismo De Acción
5-chloro-N,N-diethyl-2-methoxybenzamide acts as a potent inhibitor of HDAC activity by binding to the active site of the enzyme. The binding of 5-chloro-N,N-diethyl-2-methoxybenzamide to HDAC prevents the enzyme from removing acetyl groups from histone proteins, leading to an increase in histone acetylation. This increase in histone acetylation results in changes in gene expression, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. In cancer cells, 5-chloro-N,N-diethyl-2-methoxybenzamide induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis. 5-chloro-N,N-diethyl-2-methoxybenzamide also inhibits angiogenesis by downregulating the expression of genes involved in angiogenesis. In addition, 5-chloro-N,N-diethyl-2-methoxybenzamide has been shown to modulate immune responses by altering the expression of genes involved in immune regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N,N-diethyl-2-methoxybenzamide has several advantages for lab experiments, including its potency as an HDAC inhibitor, its specificity for HDACs, and its ability to induce changes in gene expression. However, 5-chloro-N,N-diethyl-2-methoxybenzamide also has limitations, including its potential toxicity, its limited solubility, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the use of 5-chloro-N,N-diethyl-2-methoxybenzamide in scientific research. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 5-chloro-N,N-diethyl-2-methoxybenzamide. Another area of research is the identification of new therapeutic targets for 5-chloro-N,N-diethyl-2-methoxybenzamide, including non-cancer diseases such as neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-2-methoxybenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
Métodos De Síntesis
The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with N,N-diethyl-ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain pure 5-chloro-N,N-diethyl-2-methoxybenzamide.
Propiedades
IUPAC Name |
5-chloro-N,N-diethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYMFIKZQVOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-diethyl-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)



![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)


